
2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, also known as AQ4N, is a bioreductive prodrug that has shown potential in cancer treatment. It is a promising candidate due to its ability to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy.
作用機序
2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is a bioreductive prodrug that is selectively activated in hypoxic tumor cells. Under hypoxic conditions, 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is reduced to its active form, AQ4, which can generate reactive oxygen species (ROS) and cause DNA damage. This leads to increased cytotoxicity in hypoxic tumor cells, while sparing normal cells.
Biochemical and Physiological Effects:
2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and rapid clearance. In clinical trials, 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been well-tolerated, with manageable side effects. However, further studies are needed to fully understand the biochemical and physiological effects of 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide.
実験室実験の利点と制限
2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can also be easily modified to improve its pharmacokinetic and pharmacodynamic properties. However, 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has some limitations. It is highly reactive and can cause DNA damage in normal cells if not selectively activated in hypoxic tumor cells. Therefore, caution should be taken when using 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments.
将来の方向性
There are several future directions for 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide research. One area of interest is the development of combination therapies that can enhance the efficacy of 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide. Another area of interest is the optimization of 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide for specific tumor types. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, as well as its potential as a diagnostic tool for hypoxia imaging. Overall, 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has shown promise as a bioreductive prodrug for cancer treatment, and further research is needed to fully realize its potential.
合成法
2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is synthesized by the reaction of 2-acetyl-3-aminomethylquinoxaline with 2-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to form 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide. The synthesis method is relatively simple and has been optimized for large-scale production.
科学的研究の応用
2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been extensively studied in preclinical and clinical trials. In vitro studies have shown that 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is selectively activated in hypoxic tumor cells, leading to increased cytotoxicity. In vivo studies have demonstrated that 2-acetyl-3-(((2-fluorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can enhance the efficacy of radiation therapy and chemotherapy in various tumor models.
特性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O5/c1-11(23)18-16(10-27-19(24)13-5-3-4-6-14(13)20)21-15-8-7-12(26-2)9-17(15)22(18)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQGHBURHQJATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=CC=C3F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


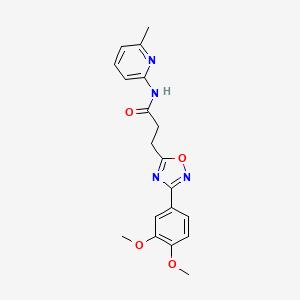
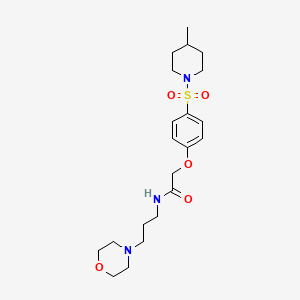

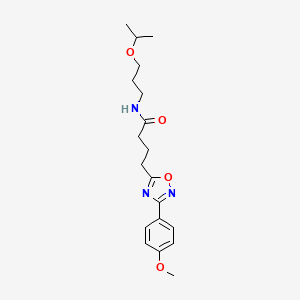
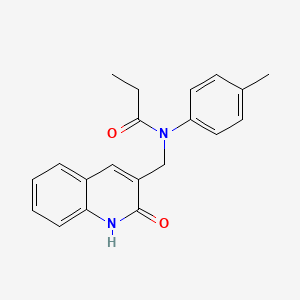

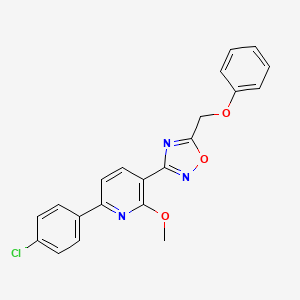


![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)
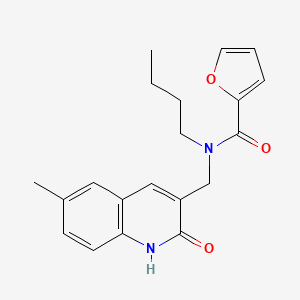

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)